molecular formula C13H26N2O2 B596337 tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate CAS No. 1282742-29-3

tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

Cat. No. B596337
M. Wt: 242.363
InChI Key: LFTQRMKZAXONPV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1044562-02-8 . It has a molecular weight of 242.36 and its IUPAC name is tert-butyl (3R)-3-(isopropylamino)-1-piperidinecarboxylate . The compound is in the form of a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of “tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” involves several stages . Initially, a solution of tert-butyl 3-oxopiperidine-1-carboxylate and 2-aminopropane in methanol is stirred at room temperature for 1 hour . Sodium tetrahydroborate is then added at 0 °C and the reaction mixture is stirred at room temperature for 12 hours . The reaction mixture is diluted with ice-cooled water and the solvent is reduced to afford a residue which is dissolved in CH2Cl2 and washed with water . The organic layer is dried over Na2SO4, concentrated in vacuo, and purified by column chromatography to afford the titled compound .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is 1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The synthesis process described above indicates that “tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” can be produced through a series of chemical reactions involving tert-butyl 3-oxopiperidine-1-carboxylate, 2-aminopropane, and sodium tetrahydroborate .


Physical And Chemical Properties Analysis

“tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 242.36 .

properties

IUPAC Name

tert-butyl 3-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQRMKZAXONPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693570
Record name tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

CAS RN

1282742-29-3
Record name tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-oxopiperidine-1-carboxylate (2 g, 10.03 mmol) and 2-aminopropane (710 mg, 12.04 mmol) in MeOH (40 mL) was stirred at rt for 1 h. To the solution was added NaBH4 (758 mg, 20.06 mmol) at 0° C. and the reaction mixture was stirred at rt for 12 h. The reaction mixture was diluted with ice-cooled water and the solvent was reduced to afford a residue which was dissolved in CH2Cl2 and washed with water. The organic layer was dried over Na2SO4, concentrated in vacuo and purified by column chromatography (silica gel, gradient MeOH in CH2Cl2) to afford the titled compound (2 g, 82%). 1H NMR (400 MHz, CDCl3): δ 4.01-3.90 (m, 1H), 3.78 (dt, J=3.6, 9.2 Hz, 1H), 3.48 (s, 1H), 2.96 (heptate, 0.1=6.4 Hz, 1H), 2.92-2.79 (m, 1H), 2.69-2.55 (m, 1H), 1.90-1.87 (m, 1H), 1.68-1.61 (m, 1H), 1.46 (s, 9H), 1.29-1.18 (m, 2H), 1.05 (d, J=6.0 Hz, 6H). ES-MS: m/z [M+1]=243.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
758 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

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